2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5Z)-3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of thiazolidine, oxazole, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine and oxazole intermediates, which are then coupled under specific conditions to form the final product. Key steps include:
Formation of Thiazolidine Intermediate: This involves the reaction of a benzyl halide with a thiazolidine-2-thione under basic conditions.
Synthesis of Oxazole Intermediate: This step requires the cyclization of an appropriate amino alcohol with a nitrile group.
Coupling Reaction: The final step involves the coupling of the thiazolidine and oxazole intermediates in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst selection can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[(5Z)-3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
2-{[(5Z)-3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Oxazole Derivatives: Used in various pharmaceutical applications.
Benzyl Compounds: Commonly found in many bioactive molecules.
Uniqueness
2-{[(5Z)-3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for further research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C23H18N4O3S2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2Z)-2-[(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]-5-(4-ethoxyphenyl)imino-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H18N4O3S2/c1-2-29-17-10-8-16(9-11-17)25-21-18(13-24)26-20(30-21)12-19-22(28)27(23(31)32-19)14-15-6-4-3-5-7-15/h3-12,28H,2,14H2,1H3/b20-12-,25-21? |
InChI Key |
IYNWDMIVWDYCDE-YHRCQRQKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2C(=N/C(=C/C3=C(N(C(=S)S3)CC4=CC=CC=C4)O)/O2)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=NC(=CC3=C(N(C(=S)S3)CC4=CC=CC=C4)O)O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.